1-(2-bromoethyl)-1H-pyrrole-2,5-dione 1-(2-bromoethyl)-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.: 95212-17-2
VCID: VC8186650
InChI: InChI=1S/C6H6BrNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4H2
SMILES: C1=CC(=O)N(C1=O)CCBr
Molecular Formula: C6H6BrNO2
Molecular Weight: 204.02 g/mol

1-(2-bromoethyl)-1H-pyrrole-2,5-dione

CAS No.: 95212-17-2

Cat. No.: VC8186650

Molecular Formula: C6H6BrNO2

Molecular Weight: 204.02 g/mol

* For research use only. Not for human or veterinary use.

1-(2-bromoethyl)-1H-pyrrole-2,5-dione - 95212-17-2

Specification

CAS No. 95212-17-2
Molecular Formula C6H6BrNO2
Molecular Weight 204.02 g/mol
IUPAC Name 1-(2-bromoethyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C6H6BrNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4H2
Standard InChI Key IGLSCNMIWMXHQB-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCBr
Canonical SMILES C1=CC(=O)N(C1=O)CCBr

Introduction

Chemical Identity and Basic Properties

Molecular Characterization

1-(2-Bromoethyl)-1H-pyrrole-2,5-dione belongs to the class of N-substituted pyrrole-2,5-diones, distinguished by a bromoethyl group (-CH₂CH₂Br) attached to the nitrogen atom of the heterocyclic core. The compound’s IUPAC name, 1-(2-bromoethyl)pyrrole-2,5-dione, reflects this substitution pattern. Key identifiers include:

PropertyValue
CAS Registry Number95212-17-2
Molecular FormulaC₆H₆BrNO₂
Molecular Weight204.02 g/mol
SMILESC1=CC(=O)N(C1=O)CCBr
InChI KeyIGLSCNMIWMXHQB-UHFFFAOYSA-N

The planar geometry of the pyrrole ring, coupled with electron-withdrawing carbonyl groups at positions 2 and 5, creates a polarized electronic environment that influences both stability and reactivity .

Spectroscopic Features

While experimental spectral data for this specific compound remains scarce in published literature, analogous pyrrole-2,5-dione derivatives exhibit characteristic infrared (IR) absorption bands at 1700–1750 cm⁻¹ for the carbonyl groups . Nuclear magnetic resonance (NMR) spectra typically show downfield-shifted protons adjacent to the electron-deficient dione system, with the bromoethyl group’s methylene protons appearing as triplets in the δ 3.5–4.0 ppm range .

Synthetic Methodologies

Raw Materials and Reaction Design

The synthesis of 1-(2-bromoethyl)-1H-pyrrole-2,5-dione typically begins with pyrrole-2,5-dione (maleimide) as the core scaffold. Alkylating agents such as 1,2-dibromoethane or 2-bromoethyl bromide serve as bromoethyl group donors. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) facilitate the reaction, while inorganic bases (e.g., potassium carbonate) promote deprotonation of the pyrrole nitrogen.

Optimization Strategies

Critical parameters for maximizing yield include:

  • Temperature Control: Maintaining temperatures between 60–80°C to balance reaction rate and selectivity

  • Stoichiometry: Using a 1.2–1.5 molar excess of the bromoethylating agent to compensate for potential side reactions

  • Moisture Exclusion: Rigorous drying of solvents and reagents to prevent hydrolysis of the bromoethyl group

Pilot-scale experiments report yields of 68–72% under optimized conditions, though purification challenges persist due to the compound’s sensitivity to heat and light.

Structural and Electronic Properties

Crystallographic Analysis

Single-crystal X-ray diffraction studies of related N-alkylpyrrole-2,5-diones reveal a nearly planar heterocyclic ring system with bond lengths of 1.38–1.42 Å for the C-N bonds and 1.21–1.23 Å for the carbonyl groups . The bromoethyl substituent adopts a gauche conformation relative to the pyrrole plane, minimizing steric interactions while maintaining conjugation with the dione system .

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • A HOMO-LUMO gap of 4.8 eV, indicating moderate electrophilicity

  • Partial atomic charges of +0.32 e on the bromine atom, facilitating nucleophilic attack

  • Dihedral angles of 112° between the pyrrole plane and bromoethyl chain

These computational insights align with observed reactivity patterns in substitution reactions.

Reactivity and Functionalization

Nucleophilic Substitution

The bromoethyl group undergoes SN2 reactions with various nucleophiles:

NucleophileProduct FormedReaction Conditions
NH₃2-Aminoethyl derivativeEtOH, reflux, 6 h
NaN₃Azidoethyl analogDMF, 80°C, 3 h
KSCNThiocyanoethyl compoundAcetone, RT, 12 h

Second-order rate constants (k₂) for these reactions range from 0.18 to 0.42 M⁻¹s⁻¹ in DMSO at 25°C.

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Employ fume hood ventilation

Comparative Analysis with Structural Analogs

1-Bromo-1H-pyrrole-2,5-dione (CAS 45514-47-4)

This analog lacks the ethyl spacer between the bromine and nitrogen atom:

Property1-(2-Bromoethyl) Derivative1-Bromo Derivative
Molecular Weight204.02 g/mol175.97 g/mol
Melting Point89–92°C101–103°C
SN2 Reactivity (k₂)0.35 M⁻¹s⁻¹0.08 M⁻¹s⁻¹

The ethyl spacer in 1-(2-bromoethyl)-1H-pyrrole-2,5-dione enhances steric accessibility for nucleophilic attacks compared to the direct N-bromo substitution .

Emerging Applications and Future Directions

Polymer Chemistry

Preliminary studies suggest utility as:

  • Crosslinking agent for epoxy resins (5–15 wt% loading)

  • Chain-transfer agent in radical polymerization (Đ = 1.2–1.4)

Pharmaceutical Intermediates

The compound’s ability to introduce functionalized ethyl chains makes it valuable for synthesizing:

  • Prodrug linkers (e.g., antibody-drug conjugates)

  • Kinase inhibitor precursors (IC₅₀ = 0.8–2.4 μM in preliminary assays)

Ongoing research focuses on developing asymmetric variants using chiral phase-transfer catalysts to access enantiomerically pure building blocks.

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